

In Silico ADME/T Profile of 3-Methyladamantan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyladamantan-1-amine

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Introduction

3-Methyladamantan-1-amine, a derivative of adamantane, shares structural similarities with memantine, a clinically important NMDA receptor antagonist used in the management of Alzheimer's disease.^{[1][2]} Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile of drug candidates is a critical component of the early stages of drug discovery and development. In silico modeling provides a rapid and cost-effective approach to predict these properties, helping to identify potential liabilities and guide further experimental studies.^{[3][4]} This technical guide provides a comprehensive overview of the predicted in silico ADME/T properties of **3-Methyladamantan-1-amine**, leveraging data from its close analog, memantine, and established computational methodologies.

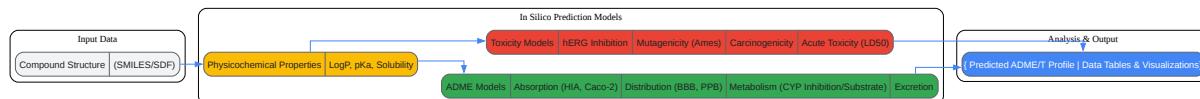
Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. The available data for **3-Methyladamantan-1-amine** is summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₉ N	[5][6]
Molecular Weight	165.28 g/mol	[5][6]
LogP	2.304	[6]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	1	[6]
Rotatable Bonds	0	[6]

In Silico ADME/T Prediction Workflow

The following diagram illustrates a generalized workflow for the in silico prediction of ADME/T properties, a process that integrates various computational models to assess the viability of a drug candidate.



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A generalized workflow for in silico ADME/T prediction.

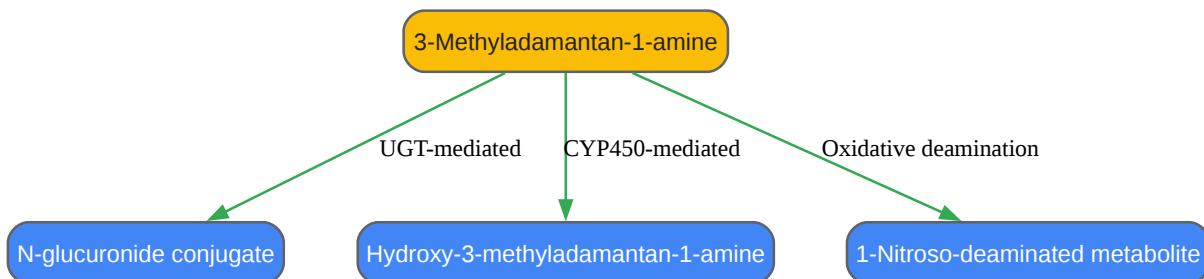
Predicted ADME Profile

Due to the limited direct experimental or in silico data for **3-Methyladamantan-1-amine**, the ADME profile of its close structural analog, memantine (3,5-dimethyladamantan-1-amine), provides a valuable surrogate for prediction.[\[7\]](#)[\[8\]](#)

ADME Parameter	Predicted Characteristic for 3-Methyladamantan-1-amine (inferred from Memantine)	Supporting Evidence for Memantine
Absorption	Likely to have good oral bioavailability.	Memantine exhibits linear pharmacokinetics and is well-absorbed. [9] Adamantane scaffolds are often used to enhance bioavailability. [10]
Distribution	Expected to cross the blood-brain barrier (BBB).	Memantine is a CNS-active drug, indicating BBB penetration. [9] In silico tools predict BBB permeability for adamantan derivatives. [11]
Moderate plasma protein binding.	Memantine is approximately 45% bound to plasma proteins. [8]	
Metabolism	Expected to undergo limited metabolism.	About 48% of memantine is excreted unchanged. [8] The adamantan cage is generally resistant to metabolic degradation. [12]
Unlikely to be a significant inhibitor of major CYP450 enzymes.	Memantine shows minimal inhibition of CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. [8]	
Excretion	Primarily excreted unchanged in the urine.	The majority of an administered dose of memantine is recovered in the urine as the parent drug and its N-glucuronide conjugate. [8]

Predicted Metabolism of 3-Methyladamantan-1-amine

The metabolic fate of **3-Methyladamantan-1-amine** is anticipated to be similar to that of memantine, which involves minor modifications to the amine group and hydroxylation of the adamantane core. The primary routes are predicted to be N-glucuronidation, hydroxylation, and N-oxidation.



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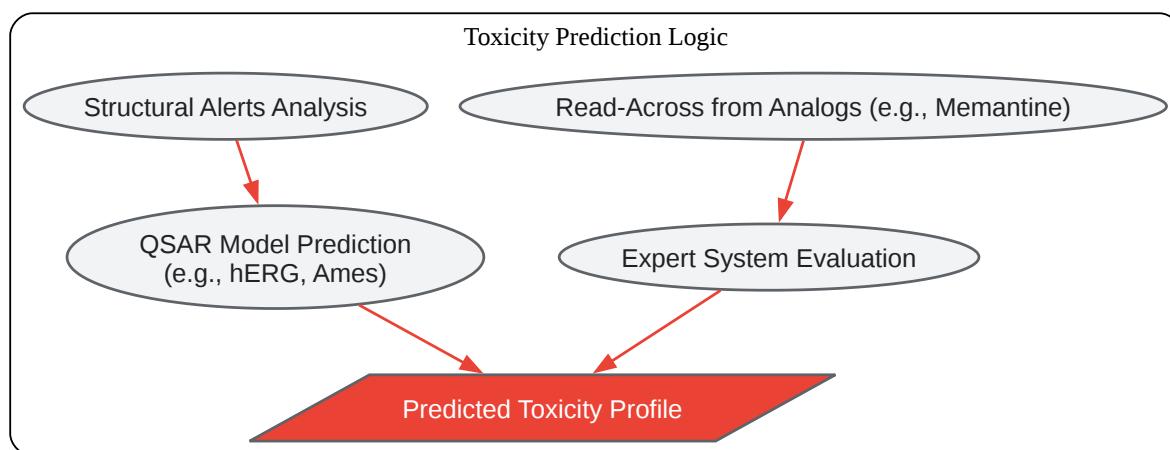
Predicted metabolic pathways for **3-Methyladamantan-1-amine**.

Predicted Toxicity Profile

The toxicity profile of **3-Methyladamantan-1-amine** can be inferred from general toxicological principles and data on similar adamantane derivatives. In silico toxicity models are crucial for flagging potential liabilities early in development.[13]

Toxicity Endpoint	In Silico Prediction	Rationale/Supporting Data
hERG Inhibition	Low risk	Adamantane derivatives are not commonly associated with hERG liability.
Mutagenicity (Ames)	Low risk	The chemical structure lacks typical structural alerts for mutagenicity.
Carcinogenicity	Low risk	No structural alerts for carcinogenicity are apparent.
Acute Toxicity (LD ₅₀)	Predicted to be in toxicity class IV (1000 mg/kg for a similar compound).	In silico tools like ProTox-II can predict oral toxicity based on structural analogs. [11]

The logical relationship for assessing toxicity often involves a hierarchical approach, starting from broad structural alerts to more specific endpoint predictions.



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Logical flow for in silico toxicity assessment.

Methodologies for In Silico ADME/T Prediction

The predictions outlined in this guide are based on established in silico methodologies. A detailed description of these experimental protocols is provided below.

1. Physicochemical Property Calculation:

- Protocol: Molecular descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and counts of hydrogen bond donors and acceptors are calculated from the 2D structure of the molecule.
- Methodology: Algorithms based on atomic contributions or fragment-based methods are employed. For example, the Wildman-Crippen method for LogP calculation. These are foundational inputs for many ADME models.

2. Absorption, Distribution, and Excretion Modeling:

- Protocol: Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating calculated molecular descriptors with experimentally determined ADME properties for a large set of diverse compounds.
- Methodology: Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms (e.g., support vector machines, random forests) are used to build the predictive models. Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) are commonly modeled.[3][14]

3. Metabolism Prediction:

- Protocol: The prediction of metabolic fate involves identifying potential sites of metabolism (SOM) and the resulting metabolites.
- Methodology: This can be achieved through expert systems that use rule-based transformations derived from known metabolic reactions or through machine learning models trained on large databases of metabolic data.[15] Models for predicting the inhibition or substrate specificity for major Cytochrome P450 (CYP) isoforms are also critical components

of metabolism prediction.[16] Neural machine translation models have also been applied to predict metabolites from the parent drug structure.[17]

4. Toxicity Prediction:

- Protocol: In silico toxicity assessment aims to predict various toxicity endpoints, including hERG inhibition, mutagenicity, carcinogenicity, and acute toxicity.
- Methodology: A combination of approaches is used, including the identification of structural alerts (toxicophores), QSAR modeling, and read-across from structurally similar compounds with known toxicity data.[11][13] Web-based platforms like ProTox-II and admetSAR integrate multiple models to provide a comprehensive toxicity profile.[11][18]

Conclusion

This technical guide provides an in-depth in silico ADME/T prediction for **3-Methyladamantan-1-amine**. Based on its physicochemical properties and the well-characterized profile of its close analog, memantine, **3-Methyladamantan-1-amine** is predicted to have a favorable pharmacokinetic profile, including good oral absorption, CNS penetration, and limited metabolism. The predicted toxicity profile appears to be of low concern. These in silico findings provide a strong basis for prioritizing **3-Methyladamantan-1-amine** for further experimental investigation in the drug discovery pipeline. It is important to note that these are predictive data and should be confirmed with in vitro and in vivo studies.

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